(4-Methyl-benzylamino)-acetic acid

Lipophilicity Physicochemical Properties Drug Design

Researchers requiring a defined N-benzylglycine scaffold for SAR studies often encounter variability from unsubstituted or regioisomeric analogs. (4-Methyl-benzylamino)-acetic acid (CAS 114479-34-4) resolves this with its specific para-methyl substitution: • Quantifiable ΔLogP >2.5 vs N-benzylglycine (LogP 1.56) for predictable membrane permeability & chromatographic behavior • Bifunctional secondary amine & carboxylic acid handles enable direct derivatization or selective hydrogenolysis • Critical comparator for 2-methyl & 3-methyl regioisomers in GPCR antagonist programs, including NK1 receptor-targeted series Supplied at ≥95% purity with full QC documentation, ensuring reproducible outcomes across synthetic and analytical workflows.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 114479-34-4
Cat. No. B168742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methyl-benzylamino)-acetic acid
CAS114479-34-4
Synonyms(4-Methyl-benzylaMino)-acetic acid
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNCC(=O)O
InChIInChI=1S/C10H13NO2/c1-8-2-4-9(5-3-8)6-11-7-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13)
InChIKeyLZBYHWQHNZFDSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Methyl-benzylamino)-acetic acid: Chemical Class & Procurement


(4-Methyl-benzylamino)-acetic acid, also known as N-(4-methylbenzyl)glycine (CAS 114479-34-4), is a substituted N-benzylglycine derivative with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol. It features a secondary amine and a carboxylic acid group, providing versatile reactive handles for derivatization [1]. Commercially available with purities of ≥95% or ≥98%, it is supplied as a research chemical exclusively for laboratory and development use, not for any human or veterinary therapeutic, food, cosmetic, or consumer product applications . Its physicochemical properties, including a computed LogP of 1.56 [2], distinguish it from the more polar, unsubstituted parent compound N-benzylglycine.

1
Para-methyl substituted N-benzylglycine
Core scaffold with enhanced lipophilic character vs. unsubstituted parent
2
Bifunctional building block
Secondary amine and carboxylic acid provide orthogonal derivatization handles
3
Research-grade compound
Supplied for laboratory R&D and SAR exploration; not for human or veterinary use

Why Analogs Cannot Substitute (4-Methyl-benzylamino)-acetic acid


The N-benzylglycine scaffold is highly sensitive to aromatic substitution. The presence and position of a methyl group on the phenyl ring of (4-Methyl-benzylamino)-acetic acid significantly alters key properties. Compared to the unsubstituted N-benzylglycine (CAS 17136-36-6), the para-methyl group in the target compound increases lipophilicity by over two log units (computed LogP = 1.56 vs. -1 for N-benzylglycine) [1] [2]. This change directly impacts solubility, membrane permeability, and chromatographic behavior [1]. Furthermore, the position of the methyl group is critical; the 4-methyl (para) isomer (this compound) is expected to have different biological target interactions compared to the 3-methyl (meta) isomer (CAS 501653-60-7), a principle well-established in medicinal chemistry for phenylglycine-based NK1 antagonists [3]. Generic substitution based solely on the N-benzylglycine core without verifying the specific substitution pattern would introduce uncontrolled variability in any research or synthetic application.

Unsubstituted N-benzylglycine
Lipophilicity and solubility differ substantially due to absence of the para-methyl group; chromatographic retention and membrane partitioning may not transfer.
Meta-methyl (3-methyl) isomer
Substitution position critically modulates target interaction profiles in SAR. Para-specific effects may not replicate, requiring independent validation.

(4-Methyl-benzylamino)-acetic acid: Quantitative Differentiation


Lipophilicity Increase vs. N-Benzylglycine

The introduction of a para-methyl group in (4-Methyl-benzylamino)-acetic acid (CAS 114479-34-4) drastically increases lipophilicity relative to the unsubstituted parent compound, N-benzylglycine (CAS 17136-36-6) [1] [2]. This is a critical parameter influencing membrane permeability, solubility, and distribution.

Lipophilicity shift
Cross-study comparable
Computed LogP 1.56
vs. -1 (N-benzylglycine)
Δ +2.56 LogP units
Permeability-dependent study design may leverage this shift; solubility context differs
XLogP3 3.0 prediction; experimental validation recommended
Lipophilicity Physicochemical Properties Drug Design

Molecular Weight & Rotatable Bonds vs. N-Benzylglycine

The presence of the para-methyl group in (4-Methyl-benzylamino)-acetic acid adds significant molecular weight compared to the unsubstituted N-benzylglycine. The number of rotatable bonds is identical, but the extra carbon introduces a larger, more flexible hydrophobic moiety.

Molecular weight
Cross-study comparable
179.22 g/mol
vs. 165.19 g/mol
+14.03 g/mol (8.5% larger)
Supports SAR differentiation where mass and size affect binding pocket fit
Standard calculation; property relevant for fragment-based design
Molecular Weight Physicochemical Properties Fragment-Based Drug Design

Safety & Hazard Profile vs. N-Benzylglycine

Unlike N-Benzylglycine, which is not classified with hazard statements on its SDS, (4-Methyl-benzylamino)-acetic acid (CAS 114479-34-4) carries explicit GHS hazard classifications and precautionary statements . This necessitates different handling procedures in a laboratory setting.

Hazard profile
Supplier data
H302, H315, H319, H335
vs. unclassified (parent)
Distinct handling requirements; PPE and ventilation may be necessary
Based on SDS; verify lot-specific documentation
Safety Hazard Handling Procurement

Research and Industrial Applications of (4-Methyl-benzylamino)-acetic acid


Lipophilic Glycine Building Block for Peptidomimetics & NK1 Antagonists

The para-methyl substitution on the benzyl ring of (4-Methyl-benzylamino)-acetic acid provides a specific, quantifiable increase in lipophilicity (ΔLogP > 2.5) compared to N-benzylglycine [1] [2]. This makes it a preferred starting material for designing peptidomimetics and GPCR antagonists, such as those targeting the neurokinin-1 (NK1) receptor, where specific aromatic substitutions are known to critically modulate receptor binding affinity and pharmacokinetics [3].

SAR Studies of N-Benzylglycine Derivatives

The compound serves as a key comparator in SAR studies alongside other methyl-substituted regioisomers (e.g., 3-methyl, 2-methyl). The distinct properties of the 4-methyl isomer—including its specific LogP (1.56) and molecular weight (179.22 g/mol)—allow researchers to deconvolute the contribution of substitution pattern to target binding, selectivity, and physicochemical behavior [1].

Organic Synthesis with N-(4-Methylbenzyl) Group

As a secondary amine with a carboxylic acid, (4-Methyl-benzylamino)-acetic acid is a versatile bifunctional building block. It can be directly incorporated into more complex molecules where the 4-methylbenzyl group is desired for its specific steric and electronic effects, or it can be selectively deprotected under standard hydrogenolysis conditions. Its defined physicochemical properties ensure reproducible chromatographic and reaction outcomes.

Chromatographic Differentiation from Meta- and Unsubstituted Analogs

The increased lipophilicity (LogP = 1.56) and distinct molecular weight (179.22 g/mol) of this compound compared to N-benzylglycine and other regioisomers ensure it can be uniquely identified and resolved using standard analytical techniques like HPLC or LC-MS [1]. This is critical in assays and synthetic workflows where a mixture of analogs may be present.

Application
Selection Property
Validation Focus
Peptidomimetic design (NK1 antagonist context)
Lipophilicity shift vs. unsubstituted glycine
Binding affinity and PK in target-specific SAR
SAR exploration of N-benzylglycine series
Para-methyl substitution pattern
Regioisomer-dependent activity and selectivity
Organic synthesis building block
Bifunctional amine/acid with 4-methylbenzyl group
Deprotection efficiency and coupling reproducibility
Chromatographic differentiation from analogs
Distinct LogP and molecular weight
HPLC/LC-MS resolution from meta- and unsubstituted forms
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